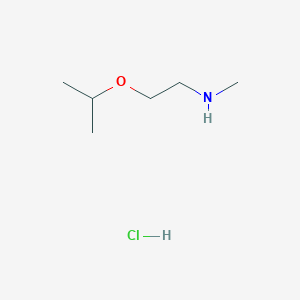![molecular formula C17H19N3O2 B2669117 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenoxyethanone CAS No. 2034605-43-9](/img/structure/B2669117.png)
1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenoxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenoxyethanone” is a derivative of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one . It’s worth noting that compounds with a similar structure have been used as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2) .
Aplicaciones Científicas De Investigación
Synthetic Chemistry and Heterocyclic Compound Development
- Cyclopropyl-containing compounds and pyrazole derivatives are significant in synthetic chemistry due to their utility in creating structurally diverse and biologically active molecules. For instance, Brönsted acid-mediated annulations of 1-cyanocyclopropane-1-carboxylates with arylhydrazines have been developed as an efficient strategy for synthesizing 1,3,5-trisubstituted pyrazoles. This method highlights the versatility of cyclopropyl groups in constructing pyrazole derivatives with potential biological activities (Xue et al., 2016).
Antimicrobial and Anti-inflammatory Activities
- Pyrazole derivatives have been explored for their antimicrobial, anti-inflammatory, and antioxidant activities. Research on spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines has identified compounds with high antimicrobial activity against specific strains such as S. aureus, alongside compounds displaying anti-inflammatory effects superior to reference drugs like diclofenac, and significant antioxidant activity (Mandzyuk et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(12-22-15-4-2-1-3-5-15)19-8-9-20-14(11-19)10-16(18-20)13-6-7-13/h1-5,10,13H,6-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUGLIAFKIPESR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2669034.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one](/img/structure/B2669040.png)
![2-methoxy-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2669041.png)
![3-oxo-5-((tetrahydrofuran-2-yl)methyl)-N-(3-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2669044.png)

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2669046.png)
![5-[(3,4-dimethylanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B2669047.png)
![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl propanoate](/img/structure/B2669048.png)

![5-Phenyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B2669050.png)

![N-{2-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide](/img/structure/B2669052.png)
![2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2669053.png)
![Ethyl 2-(2-{[(3-chloroanilino)carbonyl]anilino}-1,3-thiazol-4-yl)benzenecarboxylate](/img/structure/B2669057.png)